molecular formula C12H6N2O6S B420782 3,7-Dinitrodibenzothiophene 5,5-dioxide CAS No. 58920-49-3

3,7-Dinitrodibenzothiophene 5,5-dioxide

Cat. No. B420782
CAS RN: 58920-49-3
M. Wt: 306.25g/mol
InChI Key: YRXRGRLSHSSUNF-UHFFFAOYSA-N
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Patent
US04965284

Procedure details

A mixture of 10.0 g of 3,7-dinitrodibenzothiophene S,S-dioxide, 180 ml of dimethylformamide, 20 ml of glacial acetic acid and 1.0 g of 5% palladium on carbon was hydrogenated in a Parr apparatus until hydrogen uptake ceased. The mixture was then filtered through diatomaceous earth, the filtrate poured into 1 liter of ice water, the solid collected by filtration, washed with ethanol and ether and dried at 110° C., giving 7.86 g of the desired product as a solid mp 320°-330° C.(dec.).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]2[C:11]3[CH:12]=[CH:13][C:14]([N+:16]([O-])=O)=[CH:15][C:10]=3[S:9](=[O:20])(=[O:19])[C:8]=2[CH:21]=1)([O-])=O.CN(C)C=O.[H][H]>[Pd].C(O)(=O)C>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]2[C:11]3[CH:12]=[CH:13][C:14]([NH2:16])=[CH:15][C:10]=3[S:9](=[O:20])(=[O:19])[C:8]=2[CH:21]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC2=C(S(C3=C2C=CC(=C3)[N+](=O)[O-])(=O)=O)C1
Name
Quantity
180 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was then filtered through diatomaceous earth
ADDITION
Type
ADDITION
Details
the filtrate poured into 1 liter of ice water
FILTRATION
Type
FILTRATION
Details
the solid collected by filtration
WASH
Type
WASH
Details
washed with ethanol and ether
CUSTOM
Type
CUSTOM
Details
dried at 110° C.

Outcomes

Product
Name
Type
product
Smiles
NC=1C=CC2=C(S(C3=C2C=CC(=C3)N)(=O)=O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.86 g
YIELD: CALCULATEDPERCENTYIELD 97.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.